

Functional Redundancy in Neuropeptide Systems: A Comparative Analysis

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Compound of Interest

Compound Name: *Leucokinin I*

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Functional redundancy, a phenomenon where multiple, structurally related neuropeptides can elicit similar physiological responses, is a recurring theme in neurobiology. This redundancy provides robustness and flexibility to neural circuits. This guide compares three distinct neuropeptide systems that exhibit functional redundancy: the FMRFamide-related peptides in *Drosophila melanogaster*, the KNDy (Kisspeptin/Neurokinin B/Dynorphin) system in mammals, and the NLP-12 system in *Caenorhabditis elegans*.

FMRFamide-Related Peptides in *Drosophila melanogaster*

The *Drosophila* FMRFamide (dFMRFa) gene encodes a precursor protein that is cleaved into multiple FMRFamide-related peptides (FaRPs).[1][2][3] These peptides are expressed in neurosecretory cells and are thought to act as neurohormones modulating neuromuscular activity.[1][2]

Comparative Performance of FMRFamide-Related Peptides

An investigation into the effects of eight synthetic peptides derived from the dFMRFa gene on the nerve-stimulated contraction (twitch tension) of *Drosophila* larval body-wall muscles revealed that seven of these peptides strongly enhanced twitch tension, while one was inactive. The seven active peptides demonstrated remarkable functional redundancy, exhibiting similar dose-response curves and potencies.

Peptide	Threshold Concentration (nM)	EC50 (nM)	Effect on Twitch Tension
DPKQDFMRFamide	~1	~40	Strong enhancement
SDNFMRFamide	~1	~40	Strong enhancement
TPAEDFMRFamide	~1	~40	Strong enhancement
SPKQDFMRFamide	~1	~40	Strong enhancement
PDNFMRFamide	~1	~40	Strong enhancement
DPKQDFMRFGL-NH2	~1	~40	Strong enhancement
DPKQDFMRFamide (des-Phe)	~1	~40	Strong enhancement
Unidentified eighth peptide	-	-	Inactive

Table 1: Comparative effects of FMRFamide-related peptides on *Drosophila* larval muscle contraction. Data extracted from Hewes et al., 1998.

Furthermore, when tested in mixtures reflecting their stoichiometric ratios in the precursor protein, the effects of these peptides were additive, with no evidence of synergistic or antagonistic interactions. One of the peptides, DPKQDFMRFamide, was shown to increase the amplitude of the excitatory junctional current by 151% of baseline at a concentration of 0.1 μM within 3 minutes, indicating a potentiation of synaptic transmission.

Experimental Protocols

Muscle Contraction Assay:

- **Preparation:** Third-instar *Drosophila melanogaster* larvae were dissected to expose the body-wall muscles. The central nervous system was removed to study the direct effects of the peptides on the neuromuscular junction.
- **Recording:** A sensitive strain gauge was used to measure nerve-stimulated muscle contractions (twitch tension).

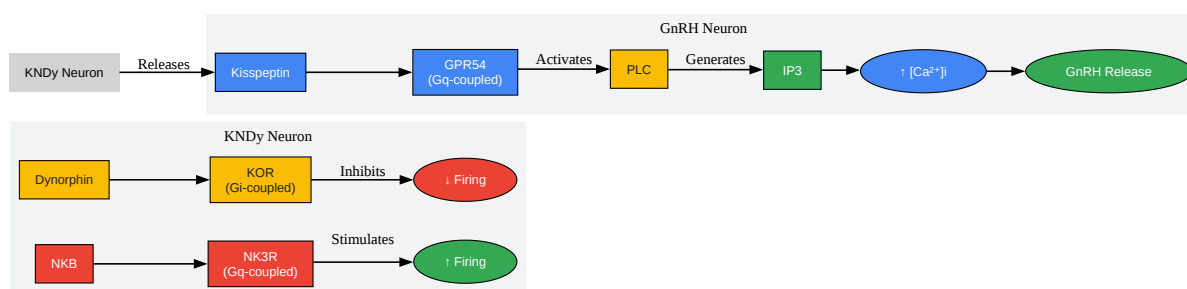
- **Peptide Application:** Synthetic FMRFamide-related peptides were applied to the preparation via a perfusion system. The concentration of the peptides was varied to generate dose-response curves. The time course of the response was monitored and compared to the time course of a dye (fast green) to determine the latency of the peptide effect.

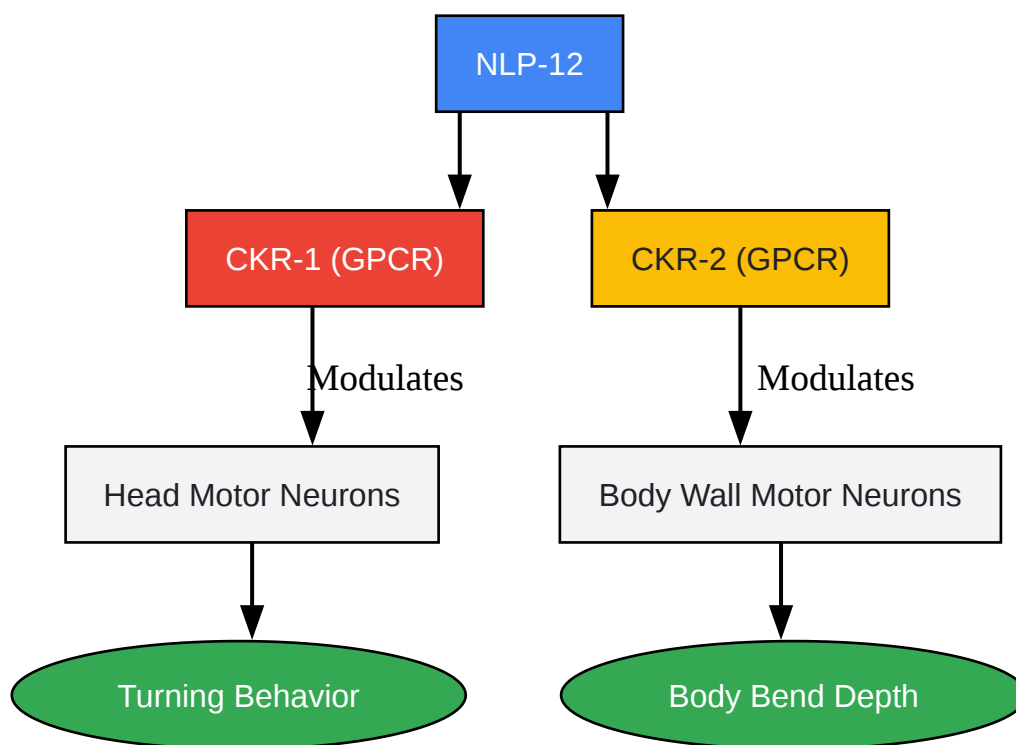
Electrophysiology:

- **Preparation:** Similar to the muscle contraction assay, the larval neuromuscular junction was prepared for electrophysiological recording.
- **Recording:** Intracellular recordings from muscle cells were performed to measure excitatory junctional currents (EJCs).
- **Peptide Application:** DPKQDFMRFamide (0.1 μ M) was bath-applied to the preparation, and the change in EJC amplitude was recorded over time.

Signaling Pathway

FMRFamide-related peptides in *Drosophila* act through a G-protein coupled receptor (GPCR) known as the FMRFamide receptor (FR). Activation of FR is believed to stimulate intracellular calcium signaling through the IP3 receptor (IP3R), leading to an increase in neuronal excitability and enhanced muscle contraction.





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